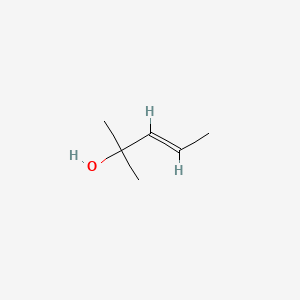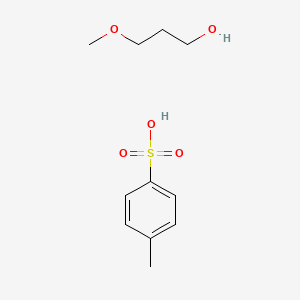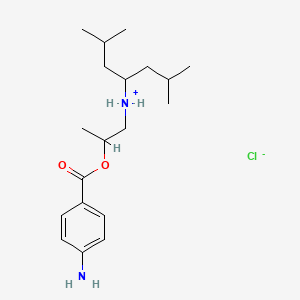![molecular formula C18H21N B13769821 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine CAS No. 58335-96-9](/img/structure/B13769821.png)
6-Butyl-5,7-dihydrobenzo[d][2]benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-5,7-dihydrobenzodbenzazepine is a chemical compound with the molecular formula C18H21N. It belongs to the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a butyl group attached to the benzazepine core, which influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dihydrobenzodbenzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butyl-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Butyl-5,7-dihydrobenzodbenzazepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-5,7-dihydrobenzodbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced benzazepine derivatives
Substitution: Halogenated benzazepine derivatives
Applications De Recherche Scientifique
6-Butyl-5,7-dihydrobenzodbenzazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-Butyl-5,7-dihydrobenzodbenzazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparaison Avec Des Composés Similaires
6-Butyl-5,7-dihydrobenzodbenzazepine can be compared with other similar compounds, such as:
- Indolo3,2-dbenzazepines : Known for their anticancer activity and ability to induce endoplasmic reticulum stress.
- Indolo3,2-dbenzazepines : Studied for their potential as anticancer agents and their unique structural features.
- Indolo 2,3-dbenzazepines : Investigated for their medicinal properties and structural similarities to other benzazepine derivatives .
These comparisons highlight the uniqueness of 6-Butyl-5,7-dihydrobenzodbenzazepine in terms of its specific substituents and biological activities.
Propriétés
Numéro CAS |
58335-96-9 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
6-butyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C18H21N/c1-2-3-12-19-13-15-8-4-6-10-17(15)18-11-7-5-9-16(18)14-19/h4-11H,2-3,12-14H2,1H3 |
Clé InChI |
DUUCAGQAOMZIGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


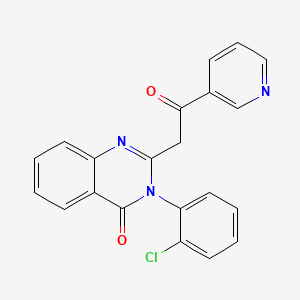
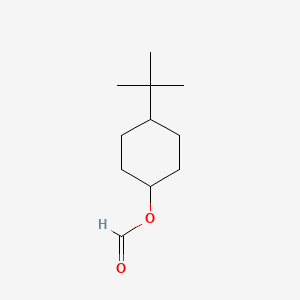

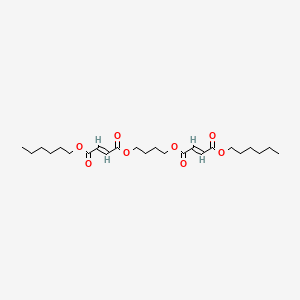


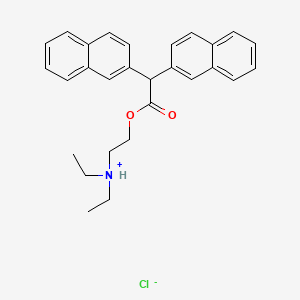
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
